3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide
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Overview
Description
3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of a piperidine ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, where cyclopentyl halides react with the nitrogen atom of the piperidine ring under basic conditions.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, where the piperidine derivative reacts with propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Alkylated or arylated piperidine derivatives.
Scientific Research Applications
3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-(1-methyl-4-piperidinyl)propanamide .
- N-(1-benzyl-3-methylpiperidin-4-yl)-N-phenylpropanamide .
Uniqueness
3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide is unique due to its specific structural features, such as the cyclopentyl group and the piperidine ring, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific applications in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
3-cyclopentyl-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-16-10-8-13(9-11-16)15-14(17)7-6-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRQMPOZEVIUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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